
2-(2,2-Dimethoxyethoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a mild, ether-like odor. This compound is known for its solubility in water and various organic solvents, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethoxyethoxy)-2-methylpropane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous reaction of acetone and methanol to form 2,2-dimethoxypropane, followed by its reaction with ethylene glycol. The process is optimized for high yield and purity, often employing distillation techniques to separate the product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted ethers or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxyethoxy)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other functional materials
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethoxyethoxy)-2-methylpropane involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of desired products in synthetic reactions and enhance the solubility of compounds in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: An organic compound with similar solvent properties but different reactivity and toxicity profiles.
2,2-Dimethoxypropane: Shares similar structural features but is primarily used as a water scavenger in chemical reactions.
Uniqueness
2-(2,2-Dimethoxyethoxy)-2-methylpropane is unique due to its combination of solubility, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields such as chemistry, biology, medicine, and industry make it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C8H18O3 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9-4)10-5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
CEZVNWLIOQWKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



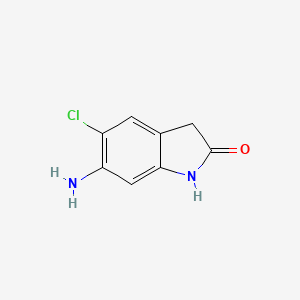
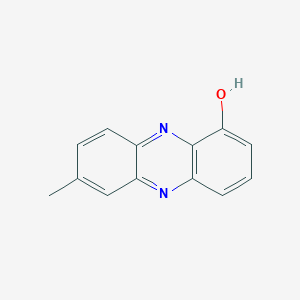
![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)
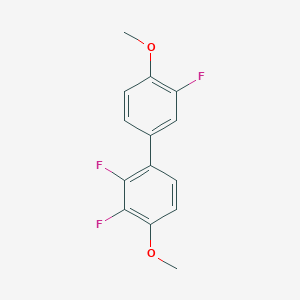
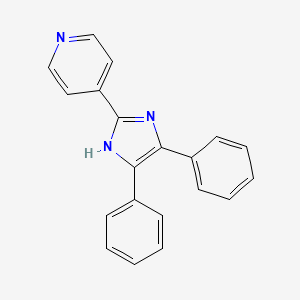
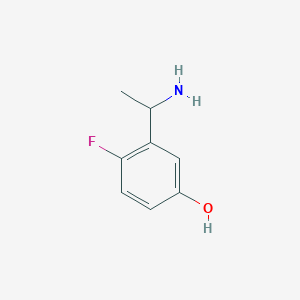
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)

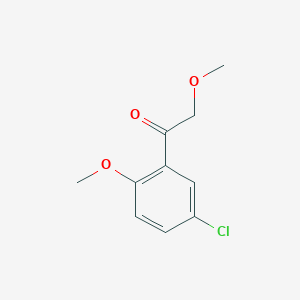
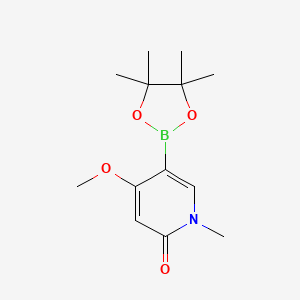
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
